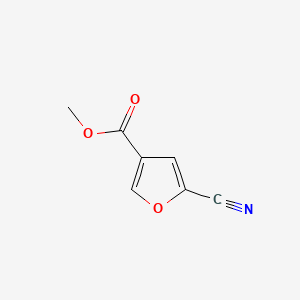

Methyl 5-cyanofuran-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-cyanofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJJLFSWAUMZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for Methyl 5 Cyanofuran 3 Carboxylate

De Novo Furan (B31954) Ring Synthesis Strategies

The construction of the furan ring from acyclic precursors, known as de novo synthesis, represents a powerful and flexible approach to variously substituted furans. These strategies allow for the precise placement of substituents on the heterocyclic core, a crucial aspect for the targeted synthesis of molecules like Methyl 5-cyanofuran-3-carboxylate.

Cyclization Reactions of Acyclic Precursors

The intramolecular cyclization of functionalized acyclic starting materials is a cornerstone of furan synthesis. These reactions typically involve the formation of a key C-O bond to close the five-membered ring, followed by an aromatization step.

The Feist-Benary furan synthesis is a classic and reliable method that involves the reaction of an α-halocarbonyl compound with the enolate of a 1,3-dicarbonyl compound. scribd.comresearchgate.netscribd.com The initial step is an SN2 reaction, followed by a cyclization/dehydration cascade to furnish the furan ring.

A plausible route to a precursor of this compound using this methodology would involve the condensation of a β-keto-γ-cyano ester with an α-halocarbonyl compound. The careful choice of reactants is critical to achieve the desired substitution pattern.

Table 1: Key Features of the Feist-Benary Furan Synthesis

| Feature | Description |

| Reactants | α-Haloketone/aldehyde and a 1,3-dicarbonyl compound |

| Catalyst | Typically a base (e.g., pyridine, amines) to generate the enolate researchgate.net |

| Key Steps | Nucleophilic substitution followed by cyclization and dehydration |

| Applicability | Wide substrate scope, allowing for the synthesis of polysubstituted furans |

Alkynes are exceptionally versatile precursors for furan synthesis due to their inherent reactivity and the ability to undergo a variety of cyclization reactions. nih.govsioc-journal.cnorganic-chemistry.org Numerous methods have been developed that utilize alkynes to construct the furan ring with high regioselectivity.

One prominent strategy involves the cyclization of propargyl alcohols or their derivatives. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of propargyl alcohols with terminal alkynes can lead to polysubstituted furans, representing a highly atom-economical process where water is the only byproduct. organic-chemistry.org Gold-catalyzed reactions of propargyl alcohols and alkynes have been shown to proceed through a cascade of alcohol addition, rearrangement, and cyclization to yield furans. organic-chemistry.org

Another approach involves the reaction of alkynes with α-diazocarbonyl compounds, which can be catalyzed by transition metals like cobalt to produce polysubstituted furans with complete regioselectivity. nih.gov This method is notable for its tolerance of a wide range of functional groups. nih.gov

Table 2: Selected Furan Syntheses from Alkyne Precursors

| Method | Key Reactants | Catalyst/Conditions | Product Type |

| Propargyl Alcohol + Alkyne | Propargyl alcohol, terminal alkyne | Gold or other transition metals organic-chemistry.orgorganic-chemistry.org | Polysubstituted furans |

| Metalloradical Cyclization | Alkyne, α-diazocarbonyl | Co(II) complexes nih.gov | 2,3,5-Trisubstituted furans |

| Oxidative Coupling | Terminal alkynes | Not specified | 2,5-Disubstituted furans sioc-journal.cn |

Oxidative cyclization reactions provide another avenue to furan synthesis, often proceeding under mild conditions. These methods typically involve the formation of the furan ring concurrently with an oxidation step. For example, silver-mediated oxidative C-H/C-H functionalization has been employed to construct polysubstituted furans. dntb.gov.ua

Iodine-promoted oxidative annulation of deoxybenzoin-chalcone adducts can lead to tetrasubstituted furans, highlighting the utility of iodine as a versatile reagent in heterocyclic synthesis. researchgate.net Furthermore, Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have been developed to produce substituted furan-4-carboxamide derivatives, demonstrating a distinct chemoselectivity. acs.org

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient pathway to complex molecules like polysubstituted furans. acs.orgnih.govacs.orgrsc.org These reactions are highly desirable from a green chemistry perspective as they reduce waste and improve operational simplicity.

An example is the four-component cascade annulation reaction involving alkynoates, aromatic aldehydes, and acyl chlorides, treated with tributylphosphine (B147548) and a base, to yield tri- or tetra-substituted furans. sioc-journal.cn This reaction is presumed to proceed via an intramolecular Wittig reaction of an in situ generated phosphorus ylide. sioc-journal.cn Similarly, a phosphine-mediated multicomponent reaction can be performed catalytically with the aid of a silane (B1218182) reducing agent. mdpi.com

An iodine/potassium carbonate-promoted ring-opening/cyclization/rearrangement domino reaction of 1-cyanocyclopropane-1-carboxylates has been developed for the synthesis of 4-cyanofuran-3-carboxylate derivatives, which are structural isomers of the target molecule. rhhz.netqtanalytics.in

Metal-Catalyzed Furan Annulation and Cycloisomerization

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and furans are no exception. magtech.com.cnresearchgate.netnih.govhud.ac.ukresearchgate.nethud.ac.uk Metal catalysts can enable transformations that are otherwise difficult or impossible, often proceeding with high efficiency and selectivity under mild conditions.

Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols is a general and facile method for furan synthesis. acs.org This reaction proceeds in the presence of a simple palladium catalyst under nearly neutral conditions. acs.org Furthermore, palladium-catalyzed cascade reactions, such as the 5-exo-dig cyclization/etherification of N-propargyl arylamines, have been developed for the synthesis of polysubstituted furans. rsc.org

Gold catalysts are particularly effective in the cycloisomerization of various unsaturated precursors. organic-chemistry.org For instance, gold(III) chloride catalyzes the cycloisomerization of β-alkynyl β-ketoesters to furnish trisubstituted furans in high yields. researchgate.net This reaction is proposed to proceed via alkyne activation by the gold catalyst, followed by intramolecular attack of the ketone oxygen. researchgate.net

Zinc chloride has been shown to be an effective catalyst for the 5-endo-dig cycloisomerization of alk-3-yn-1-ones at room temperature, providing 2,5-di- and 2,3,5-trisubstituted furans in high yields. organic-chemistry.org

Table 3: Overview of Metal-Catalyzed Furan Syntheses

| Metal Catalyst | Precursor Type | Reaction Type |

| Palladium (Pd) | (Z)-2-en-4-yn-1-ols, N-propargyl arylamines | Cycloisomerization, Cascade Cyclization/Etherification rsc.orgacs.org |

| Gold (Au) | Propargyl alcohols, alkynes, β-alkynyl β-ketoesters | Cascade Reactions, Cycloisomerization organic-chemistry.orgresearchgate.net |

| Cobalt (Co) | Alkynes, α-diazocarbonyls | Metalloradical Cyclization nih.gov |

| Zinc (Zn) | Alk-3-yn-1-ones | Cycloisomerization organic-chemistry.org |

| Iron (Fe) | Propargylic alcohols/acetates, 1,3-dicarbonyls | Tandem Propargylation/Cycloisomerization organic-chemistry.org |

Palladium-Catalyzed Approaches

Palladium catalysis stands out as a versatile and powerful tool for the synthesis of substituted furans. organic-chemistry.org These methods often involve the cyclization of functionalized alkynes or enynes. For instance, the palladium-catalyzed cyclization of acetylenic ketones has been reported as a route to substituted furans. acs.org Another efficient strategy involves the direct arylation of furan derivatives, such as the palladium-catalyzed arylation of 2-furaldehyde with aryl halides, which yields 5-aryl-2-formylfuran derivatives under mild conditions. organic-chemistry.org

A notable approach is the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, which generates conjugated enyne acetates. These intermediates then undergo iodocyclization to produce 2,5-disubstituted 3-iodofurans. nih.gov The resulting iodinated furans are versatile synthons that can be further elaborated to introduce additional substituents, including a cyano group, to afford trisubstituted furans. nih.gov Similarly, 2,3-disubstituted benzo[b]furans can be prepared through the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov

Furthermore, palladium catalysis enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Cascade reactions catalyzed by palladium, such as the reaction of aryloxy-enynes with aryl halides, provide a regioselective route to 2,3,4-trisubstituted furans. organic-chemistry.org The synthesis of 3,4-disubstituted furans has also been achieved through palladium-catalyzed cross-coupling reactions of 4-(substituted)-3-(triethylsilyl)furans with tri-n-butylstannyl chloride, followed by further palladium-catalyzed reactions with organohalides. psu.edu

| Catalyst System | Starting Materials | Product | Key Features |

| Pd(II) | 3-alkyn-1,2-diols | Substituted furans | Proceeds via alkyne activation, cyclization, protonolysis, and dehydration. hud.ac.uk |

| Pd/Cu | (Z)-β-bromoenol acetates, terminal alkynes | 2,5-disubstituted 3-iodofurans | Involves cross-coupling followed by iodocyclization. organic-chemistry.orgnih.gov |

| PdCl2(PPh3)2/CuI | o-iodoanisoles, terminal alkynes | 2,3-disubstituted benzo[b]furans | Coupling followed by electrophilic cyclization. nih.gov |

| Pd catalyst, Lewis acid | Enyne acetates | 2,5-disubstituted furans | Efficient synthesis with a wide range of substrates. organic-chemistry.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer an economical and efficient alternative for furan synthesis. These methods often involve the cyclization of alkynyl ketones or the reaction of oxime esters with β-dicarbonyl compounds. A divergent synthesis has been developed where the reaction of O-acetyl oximes with β-ketoesters or β-ketonitriles, catalyzed by copper, yields either 3-carboxylpyrroles or 3-cyanofurans, respectively. nih.govresearchgate.net This highlights the ability to selectively synthesize the desired cyanofuran derivative by choosing the appropriate starting materials. nih.gov

Copper cyanide (CuCN) has been shown to be a crucial copper source for these transformations. nih.govresearchgate.net The copper-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring, a reaction that could be applied in the later stages of the synthesis of this compound. google.com Additionally, copper catalysts, in combination with triazole-gold (TA-Au) catalysts, have been used in a one-pot, three-step reaction cascade to synthesize substituted furans from propargyl alcohol and alkynes. organic-chemistry.org

Another approach involves the copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using DMSO as both solvent and oxidant, to produce multiaryl-substituted furans. organic-chemistry.org Furthermore, a direct method for the cyclization-cyanation of O- and N-protected o-alkynylphenols and -anilines allows for the one-step synthesis of 3-cyanobenzofurans. rsc.org

| Catalyst System | Starting Materials | Product | Key Features |

| CuCN/dtbbpy | O-acetyl oximes, β-ketonitriles | 3-Cyanofurans | Divergent synthesis, redox-neutral conditions. nih.govresearchgate.net |

| TA-Au/Cu(OTf)2 | Propargyl alcohol, alkynes | Substituted furans | One-pot, three-step cascade reaction. organic-chemistry.org |

| Copper catalyst | Aryl ketones, styrenes | Multiaryl-substituted furans | Oxidative cyclization with DMSO as oxidant. organic-chemistry.org |

Gold-Catalyzed Cyclizations

Gold catalysis has emerged as a particularly mild and efficient method for constructing furan rings. organic-chemistry.org Gold catalysts, being strong π-Lewis acids, effectively activate alkynes and allenes towards nucleophilic attack. beilstein-journals.org A variety of gold-catalyzed cycloisomerization reactions of substrates like alkynyloxiranes, (Z)-alk-2-en-4-yn-1-ols, and 1,3-diynes have been developed to synthesize polysubstituted furans. hud.ac.ukbeilstein-journals.orgacs.orgrsc.org

For instance, gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, provides an environmentally friendly route to polysubstituted furans. mdpi.comnih.govresearchgate.net This reaction can be performed in ionic liquids, and the gold catalyst can be recycled. mdpi.comnih.gov The combination of triazole-gold (TA-Au) and copper catalysts has also been shown to be effective in a one-pot cascade reaction for furan synthesis. organic-chemistry.org

Gold(I)-catalyzed cyclization of (Z)-enynols offers a highly efficient and stereoselective route to fully substituted furans under extremely mild conditions. acs.org Furthermore, a gold-catalyzed synthesis of 3-carboxyfuran derivatives from stabilized sulfonium (B1226848) ylides has been reported, demonstrating the versatility of gold catalysis in accessing functionalized furans. tcichemicals.com A late-stage gold-catalyzed cycloisomerization was a key step in the total synthesis of (±)-cafestol, highlighting the utility of this method for introducing the furan moiety into complex molecules. acs.org

| Catalyst System | Starting Materials | Product | Key Features |

| AuBr3/AgOTf | Propargylic alcohols, 1,3-dicarbonyl compounds | Polysubstituted furans | Environmentally friendly, recyclable catalyst. mdpi.comnih.govresearchgate.net |

| (PPh3)AuCl/AgOTf or AuCl3 | (Z)-enynols | Fully substituted furans | Highly efficient and stereoselective. acs.org |

| TA-Au/Cu(OTf)2 | Propargyl alcohol, alkynes | Substituted furans | One-pot, three-step cascade reaction. organic-chemistry.org |

| Gold catalyst | Stabilized sulfonium ylides | 3-Carboxyfuran derivatives | Flexible synthesis of densely functionalized furans. tcichemicals.com |

Other Transition Metal-Mediated Syntheses (e.g., Bi(III), Platinum)

Besides palladium, copper, and gold, other transition metals have also been employed in the synthesis of furan derivatives. Bismuth(III) triflate has been shown to be an effective catalyst for the synthesis of substituted 2-alkenylfurans from methoxy-substituted propargylic acetates. acs.orgnih.gov This reaction proceeds through a convergent twofold SN'-type substitution. acs.orgnih.gov Bismuth salts have also been used for the cleavage of 2-tert-butoxy derivatives of furans and in Mukaiyama aldol (B89426) reactions. jetir.orgiwu.edursc.org

Platinum catalysts have been utilized for the synthesis of 3,4-fused furans through the cyclization of 3-(2-formylcycloalkenyl)-acrylic amides. tandfonline.comtandfonline.comresearchgate.net This method allows for the construction of both tricyclic and bicyclic fused furan systems. tandfonline.comtandfonline.com Platinum-catalyzed reactions of propargylic oxiranes also provide a route to highly substituted furans. organic-chemistry.org A platinum-catalyzed reaction involving nucleophilic substitution at the central carbon of a π-allyl ligand has been used to synthesize furan derivatives from 2-chloro-allyl acetate (B1210297) and sodium ethyl acetoacetate. acs.org

| Catalyst | Starting Materials | Product | Key Features |

| Bi(OTf)3 | Methoxy-substituted propargylic acetates | Substituted 2-alkenylfurans | Convergent twofold SN'-type substitution. acs.orgnih.gov |

| K2PtCl4 | 3-(2-Formylcycloalkenyl)-acrylic amides | 3,4-Fused furans | Synthesis of polycyclic furan derivatives. tandfonline.comtandfonline.com |

| Platinum catalyst | Propargylic oxiranes | Highly substituted furans | Efficient synthesis of substituted furans. organic-chemistry.org |

Base-Promoted and Metal-Free Synthetic Pathways

While metal-catalyzed reactions are prevalent, base-promoted and metal-free synthetic routes to furans have also been developed. A convenient and straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans can be achieved through a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method features readily available starting materials and good functional group tolerance. organic-chemistry.org The elimination of β-halovinyl ketones using a mild base like triethylamine (B128534) can lead to the formation of allenyl ketones, which can be precursors for furan synthesis. organic-chemistry.org

Olefin Metathesis Approaches to Furan Derivatives

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a powerful strategy for the synthesis of heterocyclic compounds, including furans. hud.ac.ukpnas.orgnih.govnih.govacs.orgacs.org This approach often involves the RCM of an enol ether-olefin to generate a 2,3-dihydrofuran, which can then be aromatized to the corresponding furan. acs.orgacs.org

Cross-metathesis (CM) has also been employed for the synthesis of furans. The CM reaction of allylic alcohols and enones, followed by an acid-catalyzed isomerization cascade, provides a direct route to 2,5-disubstituted furans. pnas.orgnih.gov This methodology can be extended to produce 2,3,5-trisubstituted furans through a subsequent Heck arylation step. pnas.orgnih.govnih.gov RCM has also been successfully applied in the synthesis of complex natural products containing furan rings, such as the cembranolide macrocycle. pnas.org

| Metathesis Type | Key Intermediates/Precursors | Product | Key Features |

| RCM | Enol ether-olefins | 2,5-Disubstituted furans | Formation of a dihydrofuran followed by aromatization. acs.orgacs.org |

| CM | Allylic alcohols, enones | 2,5-Di- or 2,3,5-trisubstituted furans | Tandem CM-acid catalyzed isomerization or subsequent Heck arylation. pnas.orgnih.govnih.gov |

| RCM | Diene substrates | Substituted furans | Utilizes Grubbs' second-generation catalyst. hud.ac.uk |

Strategic Functionalization and Late-Stage Introduction of Moieties

The functionalization of a pre-existing furan ring is a crucial strategy, especially for introducing substituents at specific positions in the final stages of a synthesis. This is particularly relevant for complex molecules where the furan moiety is embedded. acs.org

Late-stage functionalization allows for the modification of complex molecules, including pharmaceuticals and natural products, without the need for de novo synthesis. kaist.ac.krresearchgate.net For instance, a photocatalytic method has been developed to convert a furan ring into a pyrrole (B145914) ring by swapping the oxygen atom with a nitrogen group, demonstrating the potential for single-atom editing in late-stage modifications. kaist.ac.krnih.gov

The introduction of a cyano group onto the furan ring can be achieved through various methods. Copper-catalyzed cyanation of aryl halides is a classic and effective method. google.com A direct copper-catalyzed cyclization-cyanation of o-alkynylphenols provides a one-step route to 3-cyanobenzofurans. rsc.org Furthermore, the divergent synthesis of 3-cyanofurans from O-acetyl oximes and β-ketonitriles showcases a modern approach to installing the cyano group during the furan ring formation. nih.gov

The strategic functionalization of furan-containing helicenes has also been demonstrated, where bromination occurs selectively at a specific position, allowing for further derivatization. chinesechemsoc.org This highlights the ability to selectively modify the furan core even in complex, sterically hindered systems.

Regioselective Introduction of the Cyano Group into Furan Rings

The introduction of a cyano group at a specific position on the furan ring is a critical step in the synthesis of this compound. The electron-donating nature of the furan ring's oxygen atom typically directs electrophilic substitution to the C2 and C5 positions. However, the presence of an electron-withdrawing carboxylate group at C3 deactivates the ring, particularly at the adjacent C2 and C4 positions, making direct cyanation challenging.

Several methods have been developed to achieve regioselective cyanation of furan rings:

Palladium-catalyzed cyanation: This method is effective for introducing a cyano group onto a pre-functionalized furan ring. For instance, a bromo-substituted furan can be converted to the corresponding nitrile using a palladium catalyst and a cyanide source. nih.gov

Radical cyclization: Cobalt(II) metalloradical catalysis allows for the regioselective synthesis of polysubstituted furans from alkynes and diazocarbonyls, offering a route to functionalized furans that can be further elaborated. nih.gov

Domino reactions: An iodine/potassium carbonate-promoted domino reaction of 1-cyanocyclopropane-1-carboxylates provides an efficient route to 4-cyanofuran-3-carboxylate derivatives. rhhz.net

Esterification and Carboxylate Group Manipulation

The esterification of a furan-3-carboxylic acid is a key step in the synthesis of the title compound. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, are commonly employed. nih.gov

Alternatively, the carboxylate group can be introduced through the carbonylation of a suitable precursor. For example, 3-yne-1,2-diol derivatives can be converted to furan-3-carboxylic esters via a palladium iodide-catalyzed oxidative carbonylation. nih.gov This method offers a direct route to the desired ester functionality.

Manipulation of the carboxylate group can also be a strategic element in the synthesis. For instance, a diester can be selectively saponified to a monoacid, which can then be further functionalized. nih.gov

Selective Functionalization of the Furan Skeleton

The synthesis of this compound often requires the sequential and selective introduction of functional groups onto the furan skeleton. The inherent reactivity of the furan ring, with its susceptibility to both electrophilic attack and ring-opening reactions, presents both opportunities and challenges.

Key strategies for selective functionalization include:

Directing group effects: Existing substituents on the furan ring can direct incoming electrophiles to specific positions. For example, a silyl (B83357) group can be used to direct lithiation to an adjacent position, enabling the introduction of a new functional group. scholaris.ca

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions are widely used to form carbon-carbon and carbon-heteroatom bonds on the furan ring. clockss.org

Cyclization reactions: The furan ring itself can be constructed through various cyclization strategies, which can be designed to incorporate the desired functional groups in a single step. organic-chemistry.orgrsc.org For example, a copper-catalyzed reaction of oxime esters with β-ketonitriles can lead to the formation of 3-cyanofurans. nih.gov

The table below summarizes some of the key reactions used in the functionalization of the furan skeleton.

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Introduction of cyano group | nih.gov |

| Oxidative Carbonylation | PdI₂/KI, CO, air | Formation of carboxylate group | nih.gov |

| Lithiation/Silylation | BuLi, silylating agent | Directed functionalization | scholaris.ca |

| Copper-catalyzed Cyclization | CuCN, dtbbpy | Furan ring synthesis | nih.gov |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of furan derivatives, these principles are increasingly being applied to develop more sustainable methodologies.

Catalyst Design and Application for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous catalysts: Solid-supported catalysts, such as zeolites and polyoxometalates, offer advantages in terms of easy separation and reuse, minimizing waste. frontiersin.org These catalysts can be used in various transformations of furan derivatives, including oxidation and dehydration reactions. nih.gov

Nanocatalysts: Silver nanoparticles have been shown to be effective catalysts for the synthesis of furans under mild conditions. nanochemres.org

Biocatalysts: Enzymes, such as lipase (B570770) B from Candida antarctica, can be used for the synthesis of furan-based polyesters in greener solvents. rsc.org

The table below highlights some sustainable catalyst systems for furan derivative synthesis.

| Catalyst Type | Example | Application | Reference |

| Heterogeneous | Zeolites, Polyoxometalates | Dehydration, Oxidation | frontiersin.org |

| Nanocatalyst | Silver nanoparticles | Furan synthesis | nanochemres.org |

| Biocatalyst | Candida antarctica lipase B | Polyester synthesis | rsc.org |

Solvent Selection and Alternative Reaction Media

The choice of solvent has a significant impact on the environmental footprint of a chemical process.

Bio-based solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, are being explored as greener alternatives to traditional petroleum-based solvents. rsc.orgnih.gov

Ionic liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts in the synthesis of furan derivatives. nih.gov

Deep eutectic solvents (DES): These mixtures of hydrogen bond donors and acceptors can provide a green reaction medium for the production of furan compounds. mdpi.com

Biphasic systems: The use of a biphasic system, such as water-MIBK (methyl isobutyl ketone), can facilitate product separation and catalyst recycling. frontiersin.org

Principles of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by considering the amount of starting materials that are incorporated into the final product.

Cycloaddition reactions: [2+2+2] and [4+2] cycloaddition reactions are highly atom-economical methods for constructing furan rings. nih.gov

Tandem reactions: Designing a synthesis where multiple bond-forming events occur in a single pot without the isolation of intermediates can significantly improve reaction efficiency.

Catalytic cycles: The use of catalysts allows for the generation of the desired product with only a small amount of the catalyst, which is regenerated in each cycle, leading to high efficiency.

By embracing these green chemistry principles, the synthesis of this compound and other valuable furan derivatives can be made more sustainable and environmentally friendly.

Electrochemical Approaches to Cyanofuran Compounds

The pursuit of sustainable and efficient synthetic methodologies has positioned electro-organic synthesis as a burgeoning field of interest. By employing electricity as a traceless reagent, electrochemical methods can often circumvent the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and enhanced safety. In the context of furan chemistry, electrochemical approaches have shown promise for the introduction of various functional groups, including the cyano moiety, onto the furan nucleus. While direct electrochemical synthesis of this compound is not extensively documented in dedicated studies, the principles established through the electrochemical cyanation of related furan and aromatic compounds provide a strong foundation for its potential synthesis.

Anodic cyanation represents a primary electrochemical strategy for the formation of cyanofuran compounds. This process typically involves the oxidation of a furan substrate at the anode in the presence of a cyanide source. The mechanism is believed to proceed through the generation of a radical cation intermediate of the furan ring, which is then attacked by a cyanide nucleophile. Subsequent oxidation and deprotonation lead to the formation of the cyanated furan product.

Research into the electrochemical cyanation of furan derivatives has demonstrated the viability of this approach. For instance, studies on the anodic cyanation of 2,5-dimethylfuran (B142691) have shown that nuclear cyanation can be achieved using sodium cyanide as the electrolyte . This suggests that the furan ring is susceptible to direct electrochemical functionalization with a cyano group.

Further supporting the potential for electrochemical cyanation of furan-3-carboxylates, studies on the concurrent anodic cyanation and methoxylation of methylated furans have been reported acs.org. These investigations highlight the competition and interplay between different nucleophiles present in the reaction medium and the influence of reaction parameters on the product distribution. For the synthesis of this compound, this implies that careful control of the electrochemical conditions, such as the choice of solvent, electrolyte, and electrode material, would be crucial to favor cyanation over other potential side reactions.

The general feasibility of electrochemical cyanation extends to a broader range of aromatic and heteroaromatic systems, providing valuable insights that can be extrapolated to the synthesis of the target molecule. Electrochemical methods for safer cyanation reactions have been developed, utilizing alternative cyanide sources to mitigate the risks associated with handling highly toxic cyanide salts gre.ac.uk. For example, 5-aminotetrazole (B145819) has been employed as a precursor for the electrogeneration of both electrophilic and nucleophilic cyanide species gre.ac.uk. Such innovative approaches could be adapted for the cyanation of a suitable furan-3-carboxylate precursor.

The following table summarizes typical conditions and findings from studies on the electrochemical cyanation of furan and related aromatic compounds, which could inform the development of a synthetic route to this compound.

| Substrate | Cyanide Source | Solvent/Electrolyte | Electrode Material (Anode/Cathode) | Key Findings |

| 2,5-Dimethylfuran | Sodium Cyanide | Methanol / NaCN | Platinum / Platinum | Nuclear cyanation was achieved. |

| Methylated Furans | Not Specified | Methanol / Not Specified | Not Specified | Concurrent cyanation and methoxylation observed. acs.org |

| Various Arenes | 5-Aminotetrazole | Acetonitrile (B52724)/Water | Graphite / Platinum | Successful aromatic cyanation with a safer cyanide source. gre.ac.uk |

While a specific, optimized protocol for the electrochemical synthesis of this compound is yet to be reported, the existing body of research on the electrochemical cyanation of furans and other aromatic compounds strongly suggests its plausibility. A hypothetical approach would involve the controlled potential electrolysis of Methyl furan-3-carboxylate in a suitable non-aqueous solvent, such as acetonitrile or methanol, with a supporting electrolyte and a cyanide source. The choice of anode material would be critical to ensure efficient oxidation of the furan ring without electrode fouling. Further research in this area would be necessary to determine the optimal reaction conditions, including current density, temperature, and the most effective cyanide-donating species, to achieve a high yield and selectivity for this compound.

Chemical Reactivity and Transformative Chemistry of Methyl 5 Cyanofuran 3 Carboxylate

Reactivity of the Furan (B31954) Heterocycle

The furan ring in Methyl 5-cyanofuran-3-carboxylate is an electron-rich aromatic system, which influences its susceptibility to various chemical reactions. The presence of both an electron-withdrawing cyano group and a carboxylate group modifies the typical reactivity of the furan nucleus.

Nucleophilic and Electrophilic Substitution Patterns

The electron-withdrawing nature of the cyano and carboxylate groups polarizes the furan ring, which can enhance its reactivity towards electrophilic substitution. Generally, electrophilic substitution on the furan ring occurs at the more electron-rich C2 and C5 positions. However, in this compound, these positions are already substituted. The presence of these deactivating groups makes further electrophilic substitution challenging.

Conversely, the electron-deficient character of the furan ring in this molecule facilitates nucleophilic substitution reactions. Nucleophilic attack is most likely to occur at the carbon atoms of the furan ring that are rendered more electrophilic by the attached functional groups.

Hydrogenation and Dearomatization Pathways

The furan ring of this compound can undergo hydrogenation, leading to the saturation of the heterocyclic ring and the formation of tetrahydrofuran (B95107) derivatives. This process, known as dearomatization, typically requires a catalyst, such as palladium on carbon (Pd/C) or copper-chromite. rsc.org The specific conditions of the hydrogenation reaction, including the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity and yield of the desired saturated product. rsc.orgtue.nl For instance, the use of a 0.5% Pd/γ-Al2O3 catalyst has been shown to be effective for the hydrogenation of a related furan derivative. rsc.org

The reduction of the furan ring is a key transformation that allows for the synthesis of various saturated oxygen-containing heterocycles, which are important structural motifs in many biologically active molecules. vdoc.pub

Ring-Opening Reactions

The furan ring, particularly when activated by substituents, can undergo ring-opening reactions under certain conditions. These reactions can be promoted by various reagents, including acids, bases, or oxidizing agents. rhhz.netrsc.org For example, treatment with strong acids can lead to hydrolysis and the formation of open-chain dicarbonyl compounds. uop.edu.pk Oxidative cleavage of the furan ring is another pathway that can lead to the formation of carboxylic acids or other functionalized open-chain products. vdoc.pub Ring-opening reactions of furans provide a synthetic route to a variety of acyclic compounds that can be difficult to access through other methods.

Transformations of the Cyano Group

The cyano group (-C≡N) of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acid and Derivatives

The cyano group can be hydrolyzed to a carboxylic acid or its derivatives, such as amides, under acidic or basic conditions. libretexts.orgchemistrysteps.combyjus.com The reaction typically proceeds in two stages: the initial hydrolysis of the nitrile to an amide, followed by further hydrolysis of the amide to a carboxylic acid. byjus.comlumenlearning.com

Under acidic conditions, the reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. byjus.comlumenlearning.com In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide, to produce a carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.orgmasterorganicchemistry.com

| Reagent/Condition | Product |

| Acidic aqueous solution (e.g., HCl, H₂SO₄), heat | Furan-2,5-dicarboxylic acid derivative |

| Basic aqueous solution (e.g., NaOH), heat, then acid workup | Furan-2,5-dicarboxylic acid derivative |

This transformation is a fundamental reaction in organic synthesis, providing a direct route from nitriles to carboxylic acids.

Reduction to Amine and Imine Functional Groups

The cyano group can be reduced to a primary amine (-CH₂NH₂) or an intermediate imine. libretexts.org This reduction is a valuable transformation for the synthesis of amines, which are important components of many pharmaceuticals and biologically active compounds. organic-chemistry.org

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgchemguide.co.uk The reduction with LiAlH₄ typically involves treating the nitrile with the reducing agent in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. organic-chemistry.org

The reduction proceeds through an intermediate imine, which is further reduced to the amine. In some cases, it may be possible to isolate the imine intermediate by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), and carefully controlling the reaction conditions. libretexts.org

| Reagent/Condition | Product |

| Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | 5-(aminomethyl)furan-3-carboxylic acid derivative |

| Catalytic Hydrogenation (H₂, catalyst) | 5-(aminomethyl)furan-3-carboxylic acid derivative |

| Diisobutylaluminum hydride (DIBAL-H) | 5-(formyl)furan-3-carboxylate (from intermediate imine hydrolysis) |

Nucleophilic Addition Reactions at the Nitrile Carbon

The nitrile group of this compound features a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgresearchgate.net This reactivity allows for the transformation of the cyano group into various other functional groups, significantly expanding the synthetic utility of the molecule. researchgate.net

Common nucleophilic addition reactions at the nitrile carbon include:

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org The reaction proceeds via two consecutive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org The intermediate imine anion is further reduced to a dianion, which upon aqueous workup, yields the primary amine. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile carbon to form ketones after hydrolysis. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an intermediate imine anion, which is hydrolyzed to yield a ketone. libretexts.org This provides a powerful method for C-C bond formation at this position.

The reactivity of the nitrile group is a cornerstone of its role as a versatile synthetic precursor in organic chemistry. researchgate.net

Reactions of the Methyl Ester Moiety

The methyl ester group at the 3-position of the furan ring is a classic carboxylate derivative that can undergo several important transformations, primarily through nucleophilic acyl substitution.

Hydrolysis to the Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-cyanofuran-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uk The reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt (e.g., sodium 5-cyanofuran-3-carboxylate). sydney.edu.au Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uksavemyexams.com Base-catalyzed hydrolysis is often preferred due to its irreversibility and cleaner product separation. chemguide.co.uk

| Reaction | Reagents | Initial Product | Final Product (after workup) |

| Acid Hydrolysis | H₂O, H⁺ (cat.), Heat | Carboxylic Acid + Methanol | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylate Salt + Methanol | Carboxylic Acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this would involve exchanging the methyl group for a different alkyl or aryl group. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium ethoxide (NaOCH₂CH₃), is used as the catalyst and reactant. The ethoxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This results in the formation of ethyl 5-cyanofuran-3-carboxylate and sodium methoxide. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In this equilibrium process, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a different alcohol (e.g., ethanol). To favor the formation of the new ester, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Amidation and Hydrazide Formation

The methyl ester group can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions are crucial for introducing nitrogen-containing functionalities and for building more complex molecular scaffolds.

Amidation: Reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 5-cyanofuran-3-carboxamide. The reaction is analogous to hydrolysis but with an amine acting as the nucleophile instead of water. sydney.edu.au

Hydrazide Formation: The reaction of the methyl ester with hydrazine (H₂NNH₂), often hydrazine hydrate, typically by heating in an alcohol solvent like ethanol, produces 5-cyanofuran-3-carbohydrazide. researchgate.netnih.gov This reaction, known as hydrazinolysis, is a standard method for preparing carboxylic acid hydrazides from their corresponding esters. researchgate.net These hydrazides are themselves valuable intermediates, for example, in the synthesis of hydrazide-hydrazones. nih.govmdpi.com

| Transformation | Nucleophile | Product |

| Amidation | Amine (RNH₂ or R₂NH) | 5-Cyano-N-substituted-furan-3-carboxamide |

| Hydrazide Formation | Hydrazine (H₂NNH₂) | 5-Cyanofuran-3-carbohydrazide |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of furan derivatives.

Advanced Synthetic Applications of Methyl 5 Cyanofuran 3 Carboxylate As a Building Block

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Methyl 5-cyanofuran-3-carboxylate serves as a crucial building block in the synthesis of more intricate organic molecules and varied heterocyclic systems. cymitquimica.com The presence of two distinct functional groups, the nitrile (-CN) and the methyl ester (-COOCH₃), provides multiple reaction sites for chemical modification. These groups polarize the furan (B31954) ring, enhancing its reactivity toward certain transformations.

The compound's utility as a synthetic intermediate stems from its ability to undergo a wide range of chemical reactions, including reduction, substitution, and cyclization. The cyano and ester moieties can be independently or concertedly manipulated to introduce new functionalities or to participate in ring-forming reactions, thereby expanding its utility in the synthesis of pharmaceuticals, agrochemicals, and materials. cymitquimica.com This versatility allows chemists to use it as a foundational scaffold, systematically building upon its frame to achieve complex target molecules.

Synthesis of Polysubstituted Furan Derivatives

The furan core of this compound is already substituted at the 3- and 5-positions, and its functional groups serve as handles to introduce further substituents, leading to polysubstituted furan derivatives. These derivatives are prevalent in natural products, pharmaceuticals, and agrochemicals. acs.org

One key strategy involves the chemical transformation of the existing cyano or ester group. For instance, the cyano group can be reduced to an aminomethyl group, or the ester can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other functionalities. nih.gov Another approach is the direct functionalization of the furan ring, although the electron-withdrawing nature of the substituents makes electrophilic substitution challenging. However, these groups can activate the ring for nucleophilic attack or facilitate cycloaddition reactions under certain conditions.

Research on analogous compounds, such as methyl 4-cyanofuran-2-carboxylate, has demonstrated that the cyano group can be reduced to an amine, which is a key step in creating more complex furan-based structures. Similarly, synthetic routes have been developed for various polysubstituted furan-3(4)-carboxylates, highlighting the importance of this class of compounds. researchgate.net For example, a related compound, methyl 4-(chloromethyl)furan-3-carboxylate, can be converted into methyl 4-(((tert-butoxycarbonyl)amino)methyl)furan-3-carboxylate, showcasing a method for introducing a protected amine substituent. nih.gov

Table 1: Representative Transformations for Synthesizing Polysubstituted Furans

| Starting Material Analogue | Reagents & Conditions | Product | Application | Reference |

| Methyl 4-(chloromethyl)furan-3-carboxylate | 1. Sodium azide, DMF, 60°C2. Boc₂O, H₂, Pd-C, EtOAc | Methyl 4-(((tert-butoxycarbonyl)amino)methyl)furan-3-carboxylate | Introduction of a protected amine group | nih.gov |

| Methyl 4-bromofuran-2-carboxylate | Zinc cyanide, Pd₂(dba)₃, dppf, DMF | Methyl 4-cyanofuran-2-carboxylate | Introduction of a cyano group | |

| 1-Cyanocyclopropane-1-carboxylates | I₂/K₂CO₃, DMF, 130°C | 4-Cyanofuran-3-carboxylate derivatives | Domino reaction to form the cyanofuran core | rhhz.netqtanalytics.in |

**4.3. Precursor for Heterocyclic Ring Systems Beyond Furans

One of the most powerful applications of this compound is its use as a precursor to other heterocyclic systems. The furan ring can be chemically transformed, often through a ring-opening/ring-closing cascade, into other five- or six-membered rings.

The conversion of furans into pyrroles is a well-established transformation in heterocyclic chemistry, often referred to as a Paal-Knorr-type synthesis. This typically involves the reaction of a furan derivative with a primary amine or ammonia, usually in the presence of an acid catalyst and under high temperatures. rsc.org The furan ring opens to a 1,4-dicarbonyl intermediate, which then condenses with the amine to form the pyrrole (B145914) ring. rsc.orguctm.edu

While direct conversion of this compound is not explicitly detailed in the provided results, the general methodology suggests its potential as a substrate. The reaction of bio-derived furans like 2,5-dimethylfuran (B142691) with anilines over a solid acid catalyst has been shown to produce N-substituted pyrroles in high yields. rsc.org This atom-economic process, which produces water as the only byproduct, underscores the potential for converting highly functionalized furans into correspondingly complex pyrroles. rsc.org

The functional groups of this compound are ideal for constructing other heterocyclic rings, particularly pyrazoles and fused systems.

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov While the furan ring itself is not a 1,3-dicarbonyl, it can be a synthetic equivalent. Oxidative opening of the furan ring can generate the necessary dicarbonyl precursor, which can then be cyclized with hydrazine to yield a pyrazole. Several methods for pyrazole synthesis start from β-keto esters or related compounds, which could potentially be derived from the furan scaffold. nih.govgoogle.com

Fused Heterocycles: The cyano and ester groups are perfectly positioned to participate in cyclization reactions with binucleophilic reagents to form fused heterocyclic systems. For instance, research on the closely related methyl 4-amino-5-cyanofuran-2-carboxylate has shown it can react with formamidine (B1211174) acetate (B1210297) to construct a fused pyrimidine (B1678525) ring, yielding methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate. mdpi.com This reaction involves the intramolecular nucleophilic attack from the amino group onto the nitrile, which is activated by the reagent, leading to the formation of the new six-membered ring. This strategy highlights how cyanofurans can serve as precursors to important fused systems like furopyridines and furopyrimidines, which are significant in medicinal chemistry. ias.ac.inresearchgate.net

Table 2: Synthesis of Fused Heterocycles from Cyanofuran Derivatives

| Starting Material | Reagents & Conditions | Product | Heterocyclic System Formed | Reference |

| Methyl 4-amino-5-cyanofuran-2-carboxylate | Formamidine acetate, Acetic acid, reflux | Methyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate | Furo[3,2-d]pyrimidine (B1628203) | mdpi.com |

Development of Novel Organic Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule. This compound is an exemplary starting material for the development of novel organic scaffolds due to its compact, functionalized, and versatile nature. cymitquimica.com Furan-based structures are themselves important scaffolds in medicinal chemistry and materials science. rhhz.netacs.org

The synthetic accessibility of this building block allows for its incorporation into diversity-oriented synthesis (DOS) programs, which aim to create libraries of structurally diverse small molecules. The transformations discussed previously—such as the conversion to polysubstituted furans, pyrroles, pyrazoles, and fused systems—are key strategies in generating novel scaffolds. rhhz.net For example, the creation of the furo[3,2-d]pyrimidine system from a cyanofuran precursor generates a completely new, rigid, and planar scaffold with different biological and physical properties than the starting furan. researchgate.net These new scaffolds can then be explored for potential applications, from drug discovery to the development of organic functional materials. acs.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Furan (B31954) Functionalization

The efficient synthesis and functionalization of furans are pivotal for unlocking their full potential. Recent research has been dedicated to creating innovative catalytic systems that offer high selectivity and yield.

Transition-metal catalysis, particularly with palladium, has proven effective for the synthesis of functionalized furans. mdpi.com A recent study highlighted the superior performance of PdCl₂(CH₃CN)₂ over other palladium sources and transition-metal catalysts for the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, achieving a remarkable 94% yield under optimal conditions. mdpi.com The choice of catalyst, solvent, base, and oxidant are all critical parameters that have been systematically evaluated to maximize efficiency. mdpi.com

Furthermore, cobalt(III) catalysis is emerging as a powerful tool for C-H bond functionalization, enabling the synthesis of complex heterocyclic structures like furans. acs.org This method allows for the direct addition of C-H bonds to carbonyl compounds, representing a highly atom-economical approach. acs.org The development of air-stable cationic Co(III) catalysts facilitates these reactions under mild, benchtop conditions. acs.org

The use of Metal-Organic Frameworks (MOFs), such as MIL-100(Fe), is also being explored as a recyclable catalyst for the oxidation of furan derivatives. bohrium.com These crystalline porous solids offer a high surface area and tunable properties, making them promising candidates for sustainable catalytic processes. bohrium.com

Here is a summary of recent advancements in catalytic systems for furan synthesis:

| Catalyst System | Key Features | Application | Reference |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | High efficiency and yield (up to 94%) | One-pot synthesis of functionalized furans | mdpi.com |

| Cationic Co(III) | Air-stable, enables C-H bond functionalization | Synthesis of 2-aryl furans | acs.org |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The drive for more sustainable and efficient chemical production has led to the increasing adoption of automated synthesis and flow chemistry. These technologies offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility.

Flow chemistry, in particular, is well-suited for the synthesis of heterocyclic compounds like furans. sci-hub.se By utilizing continuous-flow reactors, hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation. sci-hub.se This approach also allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. sci-hub.se

The integration of solid-phase synthesis (SPS) with flow chemistry has enabled the automated, multi-step synthesis of complex molecules. nih.gov This combined approach allows for the digital storage of synthetic protocols as "chemical recipe files," which can be easily modified to generate a library of derivatives. nih.gov This "push-button" access to a wider chemical space is poised to accelerate drug discovery and materials development. nih.gov

The application of flow chemistry to furan synthesis has been demonstrated in various contexts, including the preparation of polysubstituted furan derivatives. sci-hub.se The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry a powerful tool for exploring the chemistry of furan compounds.

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new synthetic routes. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules, enabling the prediction of reaction pathways and transition states. researchgate.netnih.gov

For instance, computational studies have been employed to elucidate the mechanism of gold-catalyzed isomerization of alkynyl epoxides to furans. maxapress.com By modeling the reaction in different solvents, researchers can identify the optimal conditions for the transformation and understand the role of the catalyst in each step of the process. maxapress.com Such computational analyses can predict the rate-limiting steps and energy barriers, providing valuable information for optimizing experimental conditions. maxapress.com

Kinetic and thermodynamic models are also being developed to understand the formation of furan and its derivatives under various conditions. researchgate.netnih.gov These models, based on computational calculations, can help predict the likelihood of furan formation and guide efforts to control or mitigate its generation in processes like food processing. researchgate.netnih.gov Quantum chemical calculations are also instrumental in studying the decomposition and combustion of furan-based fuels, providing a theoretical basis for the development of detailed chemical kinetic models. acs.orgmdpi.com

Exploration in Materials Science and Polymer Chemistry

Furan-based compounds are recognized as valuable bio-based building blocks for the synthesis of novel polymers and materials. furious-project.eu The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers.

The development of furan-based polymers is a key objective of research initiatives like the FURIOUS project, which aims to create versatile, bio-based plastics for demanding applications in sectors such as biomedical packaging, automotive, and underwater devices. furious-project.eu The project focuses on developing green and cost-effective processes for producing these materials. furious-project.eu

Researchers are actively exploring the synthesis of furan-based conjugated polymers with tunable electronic and optical properties. rsc.org By adjusting the length of oligofuran building blocks, the bandgaps of the resulting polymers can be tuned across the visible to near-infrared regions, making them suitable for applications in organic electronics and biomedicine. rsc.org An efficient C-H arylation method has been developed for this purpose, offering a green and effective route to these materials. rsc.org

Furthermore, furan-based methacrylate (B99206) oligomers are being synthesized for use in stereolithography, a form of 3D printing. acs.org These materials, derived from 5-hydroxymethylfurfural (B1680220) (5-HMF), can be formulated into photosensitive resins for additive manufacturing. acs.org Simple furan-based polymers have also demonstrated self-healing properties, enabling the development of more stable and eco-friendly organic solar cells. rsc.org

Q & A

Q. What safety protocols should be followed when handling Methyl 5-cyanofuran-3-carboxylate in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. For eye protection, ensure compliance with standards like EN 166 (EU) or NIOSH (US) .

- Ventilation: Work in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with water .

- Waste Disposal: Segregate waste and transfer to certified hazardous waste management services to prevent environmental contamination .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths and angles. For high-resolution data, apply restraints for disordered moieties .

- Spectroscopic Analysis: Combine H/C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, cyano group at ~110 ppm).

- Visualization: Generate ORTEP-3 diagrams to illustrate molecular geometry and thermal ellipsoids .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer:

- Esterification: React 5-cyanofuran-3-carboxylic acid with methanol under acidic catalysis (e.g., HSO) .

- Cyano Group Introduction: Use a nucleophilic substitution or Pd-catalyzed cyanation on halogenated furan precursors. Monitor reaction progress via TLC or HPLC.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

- Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., S(6) rings or C(4) chains) using crystallographic data. Identify donor-acceptor distances (<3.0 Å) and angles (>120°) .

- Software Tools: Use Mercury or PLATON to map interactions and quantify their contributions to lattice stability.

Q. What challenges arise when refining the crystal structure of this compound using SHELXL?

- Methodological Answer:

- Disorder Handling: Address positional disorder in the furan ring or ester group by partitioning occupancy with PART instructions .

- Twinning: For twinned crystals, apply TWIN/BASF commands to refine twin laws. Validate with R < 0.05.

- Restraints: Use DFIX and SIMU restraints to stabilize geometrically strained regions (e.g., planar cyano groups) .

Q. How can the thermal stability of this compound be systematically evaluated?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N to determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events. Compare with analogs like 5-hydroxymethylfurfural (5-HMF) for mechanistic insights .

Q. What strategies mitigate polymerization or side reactions during storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.